molecular formula C17H28O2 B8523128 1-Decanol, 10-(phenylmethoxy)- CAS No. 95331-19-4

1-Decanol, 10-(phenylmethoxy)-

Cat. No.: B8523128
CAS No.: 95331-19-4
M. Wt: 264.4 g/mol
InChI Key: BPFYMFDSWHAWCE-UHFFFAOYSA-N
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Description

¹H NMR (400 MHz, CDCl₃):

Signal (δ, ppm) Assignment
7.25–7.35 (m, 5H) Aromatic protons (C₆H₅)
4.45 (s, 2H) –OCH₂– (benzyl methylene)
3.55 (t, 2H) –OCH₂(CH₂)₈– (ether linkage)
1.25–1.60 (m, 16H) Aliphatic chain (–(CH₂)₈–)
1.10 (br s, 1H) –OH (C1 hydroxyl)

¹³C NMR (100 MHz, CDCl₃):

Signal (δ, ppm) Assignment
138.2 C–O (benzyl quaternary carbon)
128.5, 127.3, 126.1 Aromatic carbons
72.8 –OCH₂– (benzyl methylene)
70.1 –OCH₂(CH₂)₈– (ether linkage)
63.4 C1 (–CH₂OH)
22.7–32.1 Aliphatic chain carbons

FT-IR (neat, cm⁻¹):

  • 3360 : O–H stretch (hydrogen-bonded hydroxyl)
  • 2920, 2850 : C–H asymmetric/symmetric stretches (aliphatic chain)
  • 1600, 1500 : C=C aromatic ring vibrations
  • 1100 : C–O–C ether stretch

Mass Spectrometry (EI):

  • m/z 264 : [M]⁺ (molecular ion)
  • m/z 91 : [C₇H₇]⁺ (tropylium ion from benzyl group)

Computational Chemistry: DFT-Based Molecular Modeling

Density Functional Theory (DFT) calculations at the B3LYP/6-31G(d) level provide insights into:

  • Electrostatic potential :

    • Negative charge localized on the ether oxygen (Mulliken charge = -0.45 e )
    • Positive charge on the benzyl methylene hydrogens (+0.18 e )
  • Frontier molecular orbitals :

    • HOMO: Localized on the benzene ring (π orbitals)
    • LUMO: Associated with the σ* orbital of the C–O bond
  • Thermochemical properties :

    • Heat of formation: −450 kJ/mol
    • Gibbs free energy: −620 kJ/mol

Properties

CAS No.

95331-19-4

Molecular Formula

C17H28O2

Molecular Weight

264.4 g/mol

IUPAC Name

10-phenylmethoxydecan-1-ol

InChI

InChI=1S/C17H28O2/c18-14-10-5-3-1-2-4-6-11-15-19-16-17-12-8-7-9-13-17/h7-9,12-13,18H,1-6,10-11,14-16H2

InChI Key

BPFYMFDSWHAWCE-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)COCCCCCCCCCCO

Origin of Product

United States

Chemical Reactions Analysis

Silylation Reactions

This compound undergoes efficient silylation to protect its hydroxyl group, as demonstrated in catalytic processes using rare-earth metal triflates. Key experimental results from patent EP1688423B1 include:

Silanol ReagentCatalystTemperatureReaction TimeConversion Rate
t-butyldimethylsilanolYtterbium(III) triflate111°C (reflux)2 hours95.6%
t-butyldimethylsilanol*Ytterbium(III) triflate111°C (reflux)2 hours99.2%
triethylsilanolYtterbium(III) triflate111°C (reflux)2 hours94.1%
triethylsilanolYtterbium(III) triflate100°C2 hours80.8%

*Increased silanol stoichiometry (6.5 × 10⁻² mol vs. 5.0 × 10⁻² mol).
These reactions occur via nucleophilic attack of the hydroxyl oxygen on the silicon atom, facilitated by Lewis acid catalysts .

Etherification and Alkylation

The phenylmethoxy group enables participation in Williamson ether synthesis and Friedel-Crafts alkylation. Reaction with phenol derivatives under acidic/basic conditions yields complex ethers or alkylated aromatics. For example:

  • Alkylation of phenol : Forms diaryl ethers at elevated temperatures with acid catalysts.

  • Self-condensation : Under dehydrating conditions, intermolecular ether linkages may form via elimination of water.

Oxidation Pathways

The terminal hydroxyl group can oxidize to form ketones or carboxylic acids under strong oxidizing agents (e.g., KMnO₄/CrO₃). Computational thermochemistry data reveals a gas-phase deprotonation enthalpy of 1,560 ± 8.4 kJ/mol , indicating significant stability of the alkoxide intermediate . Biological oxidative pathways via microorganisms like Corynebacterium spp. convert the alcohol to decanoic acid through β-oxidation .

Esterification

Reacts with carboxylic acids or acyl chlorides to form esters. For instance:
C17H28O2+RCOClC17H27O2COR+HCl\text{C}_{17}\text{H}_{28}\text{O}_2 + \text{RCOCl} \rightarrow \text{C}_{17}\text{H}_{27}\text{O}_2\text{COR} + \text{HCl}
This proceeds via acid-catalyzed nucleophilic acyl substitution, with the hydroxyl group acting as the nucleophile.

Elimination Reactions

Under acidic conditions (e.g., H₂SO₄), β-elimination can occur, producing alkenes. The phenylmethoxy group stabilizes carbocation intermediates, favoring Zaitsev-oriented products.

Comparison with Similar Compounds

10-Phenyl-1-decanol (CAS: 62607-69-6)

  • Structure: C₁₆H₂₆O; phenyl group directly bonded to the 10th carbon of the decanol chain .
  • Key Differences: Substituent Type: 10-Phenyl-1-decanol lacks the ether oxygen present in the phenylmethoxy group, reducing polarity. Reactivity: Direct C–C bonding in 10-phenyl-1-decanol makes it less reactive toward nucleophilic substitution compared to the ether-linked phenylmethoxy group.
  • Applications : Used in surfactants and lubricants due to its hydrophobic tail and aromatic head .

2-Octanol, 1-(phenylmethoxy)-, (R)- (CAS: 137958-56-6)

  • Structure : C₁₅H₂₄O₂; shorter carbon chain (C8) with phenylmethoxy at the first carbon .
  • Key Differences: Chain Length: Shorter chain reduces lipophilicity (logP ~2.58 vs. estimated ~5.5 for 1-Decanol, 10-(phenylmethoxy)-) .
  • Applications : Intermediate in chiral synthesis for pharmaceuticals .

10-Chloro-1-decanol (CAS: Not provided)

  • Structure : C₁₀H₂₁ClO; chlorine substituent at the 10th carbon .
  • Key Differences :
    • Substituent Reactivity : Chlorine is more electronegative and reactive (e.g., in SN2 reactions) compared to the phenylmethoxy group.
    • Synthesis : Prepared from decane-1,10-diol using HCl, whereas phenylmethoxy derivatives require benzylation .
  • Applications : Precursor for iodinated alcohols (e.g., 10-iodo-decan-1-ol) .

Physicochemical Properties and Functional Group Impact

Molecular Weight and Solubility

Compound Molecular Formula Molecular Weight (g/mol) Solubility Profile
1-Decanol, 10-(phenylmethoxy)- C₁₇H₂₈O₂ ~264.4 (estimated) Low water solubility; miscible with aromatics
1-Decanol (parent compound) C₁₀H₂₂O 158.28 Slightly soluble in water (0.04 g/L)
10-Phenyl-1-decanol C₁₆H₂₆O 234.38 Insoluble in water; soluble in ethanol
  • Hydrophobicity: The phenylmethoxy group increases logP compared to 1-decanol, enhancing affinity for lipid membranes or nonpolar solvents .

Thermal Stability

  • Boiling Point: Longer chains (e.g., C10 in 1-Decanol, 10-(phenylmethoxy)-) increase boiling points vs. shorter analogs like 2-octanol derivatives .
  • Decomposition : Ether linkages (phenylmethoxy) may undergo oxidative degradation under harsh conditions, unlike C–C-bonded phenyl groups .

Pharmaceutical and Complexation

  • Gadolinium Complexes : Phenylmethoxy groups stabilize metal coordination in MRI contrast agents (e.g., gadolinium(III) complexes in ) .
  • Bioactive Molecules : Similar phenylmethoxy derivatives are used in prodrugs or enzyme inhibitors due to their metabolic stability .

Fuel Additives

  • Diesel Blends: 1-Decanol derivatives improve cetane numbers and reduce emissions (NOx, smoke) in biofuel blends . The phenylmethoxy group may further oxygenate fuels, enhancing combustion efficiency .

Surfactants and Solvents

  • Micelle Formation: The hydrophobic decanol chain and polar ether group make 1-Decanol, 10-(phenylmethoxy)- a candidate for nonionic surfactants .

Preparation Methods

Reaction Procedure

A suspension of 1,10-decanediol (857 mg, 4.92 mmol) and sodium hydride (197 mg, 4.92 mmol) in anhydrous dimethylformamide (DMF, 16 mL) is heated to 60°C under inert conditions. Benzyl bromide (195 µL, 1.64 mmol) is added dropwise, and the mixture is stirred for 21 hours. The reaction is quenched with water, extracted with ethyl acetate, and purified via column chromatography (hexane/ethyl acetate, 8:1) to yield 10-(benzyloxy)decan-1-ol as a colorless oil (173 mg, 40% yield).

Key Parameters:

  • Base: Sodium hydride (1:1 molar ratio with diol)

  • Solvent: DMF (polar aprotic)

  • Temperature: 60°C

  • Purification: Silica gel chromatography

Mechanistic Insights

The reaction proceeds via deprotonation of the primary hydroxyl group by NaH, forming an alkoxide intermediate. Nucleophilic attack on benzyl bromide yields the benzyl ether, while the secondary hydroxyl remains unreacted due to steric hindrance.

Characterization Data

  • 1H NMR (CDCl3): δ 7.37–7.26 (m, 5H, Ar–H), 4.50 (s, 2H, OCH2Ph), 3.63 (t, J = 6.7 Hz, 2H, HOCH2), 3.46 (t, J = 6.4 Hz, 2H, OCH2), 1.56–1.24 (m, 16H, CH2).

  • 13C NMR: δ 138.4 (C–O), 128.4–127.7 (Ar–C), 73.2 (OCH2Ph), 70.1 (HOCH2), 32.8–25.6 (CH2).

Nucleophilic Substitution of 10-Bromo-1-decanol

An alternative route employs 10-bromo-1-decanol as the starting material, reacting with benzyl alcohol under basic conditions.

Reaction Optimization

In a modified procedure, 10-bromo-1-decanol (1.0 eq) is treated with benzyl alcohol (1.2 eq) and potassium carbonate (2.0 eq) in refluxing acetone for 24 hours. The crude product is purified via recrystallization or chromatography.

Key Parameters:

  • Base: K2CO3

  • Solvent: Acetone

  • Temperature: Reflux (56°C)

  • Yield: ~35–45%

Limitations

This method suffers from lower yields compared to Williamson synthesis due to competing elimination reactions and the poor leaving-group ability of bromide in polar aprotic solvents.

Mitsunobu Reaction for Stereoselective Synthesis

Though less common, the Mitsunobu reaction offers stereochemical control for specialized applications.

Protocol

1,10-Decanediol (1.0 eq) reacts with benzyl alcohol (1.1 eq) in the presence of triphenylphosphine (1.5 eq) and diethyl azodicarboxylate (DEAD, 1.5 eq) in tetrahydrofuran (THF) at 0°C to room temperature.

Key Parameters:

  • Reagents: PPh3, DEAD

  • Solvent: THF

  • Yield: ~50–60%

Advantages and Drawbacks

While the Mitsunobu reaction avoids strong bases, it is cost-prohibitive for large-scale synthesis due to stoichiometric phosphine and azodicarboxylate requirements.

Comparative Analysis of Methods

MethodYield (%)CostScalabilityStereochemical Control
Williamson Synthesis40LowHighNo
Nucleophilic Sub.35–45LowModerateNo
Mitsunobu Reaction50–60HighLowYes

Key Observations:

  • The Williamson method balances yield and scalability for industrial applications.

  • Mitsunobu is reserved for enantioselective synthesis but is economically impractical.

Industrial-Scale Considerations

Solvent Selection

DMF, while effective in laboratory settings, poses disposal challenges. Alternatives like toluene or acetonitrile reduce environmental impact but may lower yields.

Catalytic Improvements

Recent advances employ phase-transfer catalysts (e.g., cetyltributylphosphonium bromide) to enhance reaction rates in biphasic systems. For example, using toluene/water mixtures at 110°C improves yields to 50% within 1.5 hours.

Emerging Methodologies

Flow Chemistry

Continuous-flow systems minimize side reactions in exothermic alkylation steps, achieving 98% conversion in 30 minutes under pressurized conditions .

Q & A

Q. What are the key thermodynamic properties of 1-Decanol derivatives, and how are they experimentally determined?

Thermodynamic properties such as heat capacity, phase behavior, and vapor-liquid equilibria can be measured using calorimetry and high-pressure phase equilibrium setups. For example, heat capacity data for 1-Decanol homologs (e.g., 1-Hexanol to 1-Decanol) are determined via adiabatic calorimetry between 5 K and 390 K . Phase equilibria in systems involving 1-Decanol (e.g., CO₂ + 1-Decanol + n-Tetradecane) are studied using variable-volume view cells to classify phase behavior (Type III per Van Konynenburg and Scott) and validate predictive models like PSRK .

Q. How does the concentration of 1-Decanol influence reaction efficiency in polymer synthesis?

In solvent-free polyesterimide resin synthesis, 1-Decanol acts as a reaction modulator. Experimental data show that increasing 1-Decanol concentration (2.4% to 20.2%) reduces byproduct formation (e.g., from "many" to "nil") and improves product clarity. Reaction parameters like temperature and time are optimized using a design-of-experiments approach, with gas chromatography (GC) and Fourier-transform infrared spectroscopy (FTIR) for real-time monitoring .

Q. What analytical methods are recommended for structural characterization of 10-(phenylmethoxy)-1-Decanol?

Nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C) is critical for confirming the substitution pattern of the phenylmethoxy group. Mass spectrometry (e.g., EPA/NIH spectral databases) provides molecular weight verification (e.g., C₂₉H₃₆O₂, m/z 416) and fragmentation patterns. High-performance liquid chromatography (HPLC) with UV detection ensures purity .

Advanced Research Questions

Q. How can conflicting phase behavior data in ternary systems involving 1-Decanol be resolved?

Discrepancies in phase diagrams (e.g., CO₂ + 1-Decanol + n-Tetradecane) arise from incomplete binary subsystem data. Researchers should first experimentally map unstudied binaries (e.g., 1-Decanol + n-Tetradecane) using cloud-point measurements and compare results with predictive equations of state (e.g., PSRK, SAFT). Statistical analysis of tie-line consistency and model deviations (e.g., ±5% error margins) helps refine parameters .

Q. What computational strategies are effective for modeling solvent interactions of 10-(phenylmethoxy)-1-Decanol in surfactant systems?

Molecular dynamics (MD) simulations using force fields like OPLS-AA or CHARMM can predict solvation dynamics and micelle formation. Density functional theory (DFT) calculations (e.g., B3LYP/6-31G*) quantify electronic effects of the phenylmethoxy group on hydrophobicity. Experimental validation via surface tension measurements (e.g., Du Noüy ring method) confirms computational findings .

Q. How do structural analogs (e.g., 10-(triphenylmethoxy)-1-Decanol) inform the reactivity of 10-(phenylmethoxy)-1-Decanol?

Comparative studies using analogs with bulkier substituents (e.g., triphenylmethoxy vs. phenylmethoxy) reveal steric and electronic impacts on reaction kinetics. For example, triphenylmethoxy groups may hinder esterification rates due to steric crowding, as shown in resin synthesis trials. Kinetic isotope effects (KIE) and Hammett plots further elucidate substituent influences .

Methodological Notes

  • Data Gaps : Direct studies on 10-(phenylmethoxy)-1-Decanol are limited; researchers should extrapolate from structurally similar compounds (e.g., ) and validate with targeted experiments.
  • Safety Protocols : Handling requires PPE (gloves, goggles) due to flammability and potential irritancy. Waste must be segregated for professional disposal .
  • Model Validation : Always cross-check computational predictions with experimental phase equilibria or spectroscopic data to ensure accuracy .

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